![molecular formula C10H12ClNO3 B3029255 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid CAS No. 603105-71-1](/img/structure/B3029255.png)
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Overview
Description
“2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid” is a derivative of D-alanine . It has an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .
Molecular Structure Analysis
The molecular structure of this compound includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group . The R group in this case is a 5-chloro-2-methoxyphenyl group .Scientific Research Applications
- Targeting Glutamate Receptors : This compound’s structural similarity to glutamate allows it to interact with glutamate receptors. Researchers explore its potential as a modulator of glutamatergic neurotransmission, which could impact neurological disorders like epilepsy and neurodegenerative diseases .
- Protodeboronation Reactions : Researchers have employed this compound in catalytic protodeboronation reactions. These reactions enable the conversion of boronic esters into hydrocarbons, which has implications for synthetic chemistry and materials science .
- Crystal Structure Studies : Researchers have explored the crystal structure of related compounds, shedding light on their conformation and intermolecular interactions . Such studies aid drug design and optimization.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Crystallography and Structural Biology
properties
IUPAC Name |
2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEARKBBUBYION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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